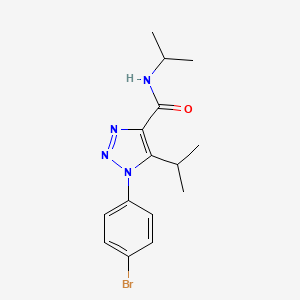![molecular formula C20H27ClN2O3 B4752288 2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4752288.png)
2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride
Overview
Description
2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride, also known as GW501516, is a synthetic drug that is classified as a PPARδ agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports and fitness industry as a performance-enhancing drug.
Mechanism of Action
2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride activates the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that regulates gene expression. PPARδ activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and angiogenesis. These effects result in improved endurance and energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, including increased fatty acid oxidation, increased glucose uptake, increased mitochondrial biogenesis, increased angiogenesis, improved insulin sensitivity, reduced inflammation, and reduced oxidative stress. These effects result in improved endurance, energy metabolism, and cardiovascular health.
Advantages and Limitations for Lab Experiments
2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride has several advantages for lab experiments, including its specificity for PPARδ, its well-characterized mechanism of action, and its ability to improve endurance and energy metabolism. However, there are also limitations to its use, including its potential for off-target effects, its potential for toxicity, and its potential for abuse as a doping agent.
Future Directions
There are several future directions for research on 2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride, including its potential as a therapeutic agent for metabolic and cardiovascular diseases, its potential as a cancer treatment, its potential for improving athletic performance, and its potential for enhancing energy metabolism in aging and disease. Additionally, further research is needed to investigate its safety and potential for abuse, as well as its interactions with other drugs and supplements.
Scientific Research Applications
2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride has been extensively studied in various research fields, including metabolic diseases, cardiovascular diseases, cancer, and sports performance. In metabolic diseases, this compound has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure. In cardiovascular diseases, this compound has been found to have protective effects on the heart and blood vessels, reducing the risk of atherosclerosis and heart failure. In cancer research, this compound has been investigated for its potential as a therapeutic agent, as it has been shown to inhibit the growth of cancer cells. In sports performance, this compound has been used as a doping agent, as it enhances endurance and fat burning.
properties
IUPAC Name |
2-[2-methoxy-4-[(1-phenylbutylamino)methyl]phenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-3-7-17(16-8-5-4-6-9-16)22-13-15-10-11-18(19(12-15)24-2)25-14-20(21)23;/h4-6,8-12,17,22H,3,7,13-14H2,1-2H3,(H2,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKCBMRCECSRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OCC(=O)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyethyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4752225.png)
![4-{[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4752239.png)
![N-[4-(3-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4752241.png)
![diethyl 5-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4752253.png)
![2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol](/img/structure/B4752256.png)
![N-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4752257.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4752270.png)
![4-benzyl-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4752272.png)
![2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4752295.png)
![2-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4752299.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4752306.png)
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4752308.png)
